
5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C12H6F3N3O2S . It has a molecular weight of 313.26 . The IUPAC name for this compound is 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo [1,5-a]pyrimidine-3-carboxylic acid .
Synthesis Analysis
The synthesis of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been reported . This complex was prepared via the reaction of 3-trifluoromethyl-5-(2-thienyl)pyrazole with KBH4 followed by metathesis with TlNO3 . Another study reported the synthesis of 2-thio-containing pyrimidines and their condensed analogs, which are structurally similar to the compound .
Molecular Structure Analysis
The molecular structure of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been determined by X-ray diffraction . The complex is triclinic, with specific parameters provided .
Chemical Reactions Analysis
The compound could potentially be involved in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the use of organoboron reagents, which could potentially include the compound .
Wissenschaftliche Forschungsanwendungen
Organic Solar Cells (OSCs)
Fluorination of polymer donors is a widely adopted approach to enhance the efficiency of organic solar cells (OSCs). Researchers have synthesized new polymer donors by introducing a trifluoromethyl-ester group-substituted thiophene (TEST) unit into a typical polymer donor called PBDB-TF. This modification downshifts the highest occupied molecular orbital (HOMO) energy level, resulting in improved open-circuit voltage (Voc) in OSCs. Additionally, trifluoromethylation enhances intermolecular aggregation, leading to better light absorption, charge transport, and morphology. OSCs incorporating PBDB-TF with a TEST unit content of 20% achieved a high Voc of 0.88 V, a large fill factor (FF) of 72.70%, and a best power conversion efficiency (PCE) of 12.02% .
Selective Bromination Reactions
Bromination of 2,5-bis(2-thienyl)pyrrole with NBS in AcOH–THF demonstrates an interesting preference for the β-position of pyrrole over the α-position of thiophene. The solvent plays a crucial role in tuning this selectivity. Additionally, unusual solid-state polymerization (SSP) of β,β′-dibrominate derivatives has been observed, providing insights into synthetic pathways for functional materials .
Fluorescent Materials
A family of 2-(2-thienyl)imidazo[4,5-f][1,10]-phenanthroline (TIP) compounds, designed with large delocalized π systems, has been synthesized. These compounds incorporate alkyl chains and extend different S-, N-, and O-containing aromatic heterocyclic tails. The resulting materials exhibit simultaneous enhancement of fluorescence and other optoelectronic properties, making them promising candidates for applications in sensors, imaging, and displays .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSZNBGFKBCNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949749 |
Source


|
| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
26974-16-3 |
Source


|
| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

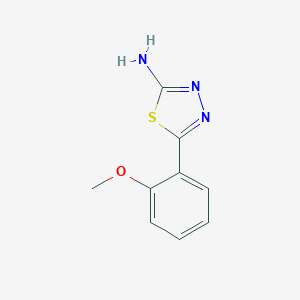
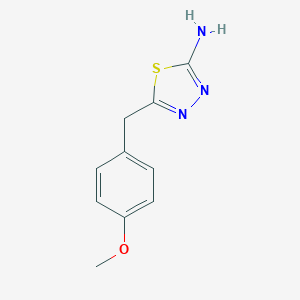
![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)
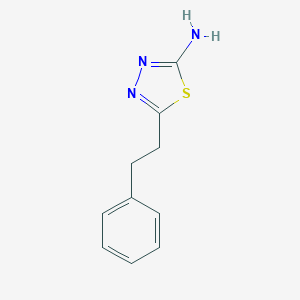
![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)
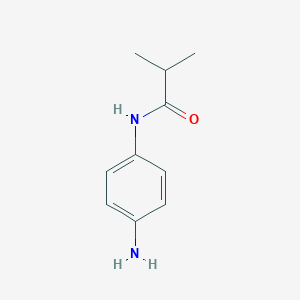
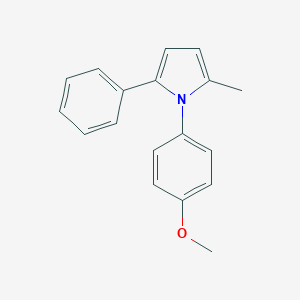


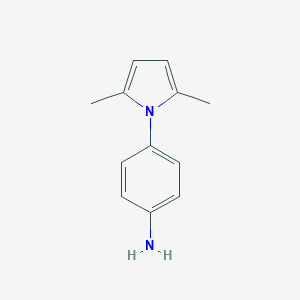


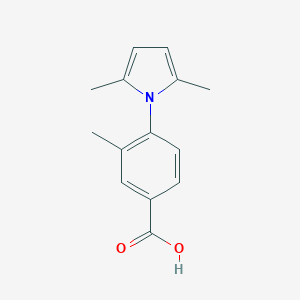
![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)